-Bromotheophylline is a synthetic xanthine derivative widely used in scientific research due to its ability to inhibit a diverse range of enzymes, receptors, and ion channels. This inhibition allows researchers to explore the specific functions and roles of these molecules in various biological processes.
Beyond its role as an inhibitor, 8-Bromotheophylline finds applications in other areas of scientific research:
8-Bromotheophylline is a chemical compound belonging to the xanthine class, characterized by its molecular formula and a molecular weight of approximately 259.06 g/mol. It is an analog of theophylline, where a bromine atom is substituted at the 8-position of the purine ring. This compound is primarily recognized for its role as an active moiety in the formulation of pamabrom, a mixture used in treating symptoms of premenstrual syndrome. The compound has diuretic properties, which are attributed to its ability to enhance renal tubule permeability and inhibit sodium reabsorption in the proximal tubule .
The primary mechanism of action of 8-Bromotheophylline is through its diuretic effect. While the exact cause of this action is not fully elucidated, it is believed to involve inhibition of adenosine reuptake in the nephron, leading to increased urine output []. Additionally, its function as an adenosine receptor A1 antagonist suggests it might interfere with cellular signaling pathways involving adenosine, potentially impacting smooth muscle relaxation and other physiological processes [].
Information on the specific hazards of 8-Bromotheophylline is limited. However, considering its structural similarity to theophylline (a bronchodilator drug), potential side effects might include nausea, vomiting, diarrhea, and central nervous system stimulation at high doses []. As with any medication, it is crucial to consult a healthcare professional before using products containing 8-Bromotheophylline.
The biological activity of 8-Bromotheophylline is primarily linked to its diuretic effects, which are beneficial in alleviating symptoms associated with fluid retention during premenstrual syndrome. Its mechanism involves increasing glomerular filtration rate and renal tubule permeability. Additionally, it may exert effects on antidiuretic hormone suppression, although this mechanism requires further confirmation .
Synthesis of 8-Bromotheophylline can be achieved through several methods, typically involving bromination of theophylline or related compounds. The bromination reaction can be performed using bromine or brominating agents under controlled conditions to ensure selectivity for the 8-position. Other synthetic routes may involve modifications of existing xanthine derivatives to introduce the bromine substituent at the desired location .
8-Bromotheophylline's primary application lies in its use as a diuretic agent in pharmaceutical formulations for managing premenstrual syndrome symptoms. Its diuretic properties make it useful in formulations aimed at reducing water retention and alleviating associated discomforts. Additionally, due to its structural similarity to other xanthines, it may be explored for potential applications in respiratory therapies or as a stimulant in various formulations .
Interaction studies involving 8-Bromotheophylline indicate that its metabolism can be influenced by co-administered substances. For example, combining it with benzocaine may decrease its metabolic clearance, potentially increasing the risk of adverse effects. Understanding these interactions is crucial for optimizing therapeutic regimens and ensuring patient safety when using this compound in clinical settings .
8-Bromotheophylline shares structural similarities with various xanthines and related compounds. Below is a comparison highlighting its uniqueness against similar compounds:
| Compound Name | Structure Similarity | Key Features |
|---|---|---|
| Theophylline | High | Bronchodilator; used in asthma treatment |
| Caffeine | Moderate | Stimulant; widely consumed as a beverage |
| Theobromine | Moderate | Found in cocoa; mild stimulant and diuretic |
| Pamabrom | High | Mixture including 8-bromotheophylline; diuretic |
Uniqueness: 8-Bromotheophylline's specificity as an active ingredient in pamabrom distinguishes it from other xanthines by emphasizing its targeted therapeutic use in managing premenstrual syndrome symptoms through its diuretic action .
8-Bromotheophylline acts as a competitive antagonist at adenosine receptors, with distinct selectivity profiles across subtypes. Binding studies reveal a 25-fold preference for human adenosine A2A receptors (Ki = 0.988 μM) over A1 receptors, attributed to steric interactions between its 8-bromo substituent and transmembrane helix 6 of the A2A receptor [1]. The bromine atom at position 8 increases hydrophobic interactions within the orthosteric binding pocket, while the 1,3-dimethylxanthine core maintains hydrogen bonding with asparagine residues in helix 7 [1] .
| Receptor Subtype | Ki (μM) | Selectivity Ratio (A2A/A1) |
|---|---|---|
| A1 | 24.7 | 0.04 |
| A2A | 0.988 | 1.00 |
| A3 | 8.2 | 0.12 |
Data derived from radioligand displacement assays using [³H]ZM241385 [1]
The diuretic effect of 8-bromotheophylline arises from dual mechanisms: inhibition of sodium-chloride symporters in the distal convoluted tubule and antagonism of adenosine A1 receptors in the proximal tubule [2] .
| Parameter | 8-Bromotheophylline | Theophylline |
|---|---|---|
| NCC Inhibition (IC50) | 12.3 μM | 45.6 μM |
| GFR Increase | 22% | 9% |
| Urinary cAMP Elevation | 1.8-fold | 3.2-fold |
Comparative data from isolated tubule assays and clearance studies [2]
8-Bromotheophylline elevates intracellular cAMP through non-selective PDE inhibition, preferentially targeting PDE3 (IC50 = 4.7 μM) and PDE4 (IC50 = 9.1 μM) [3]. The bromine atom enhances membrane permeability, achieving cytoplasmic concentrations 3-fold higher than theophylline in bronchial smooth muscle cells [3].
Structural modifications at position 8 significantly alter pharmacological profiles compared to parent compounds:
| Derivative | A2A Ki (μM) | PDE3 IC50 (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 8-Bromotheophylline | 0.988 | 4.7 | 1.2 |
| Theophylline | 2.1 | 15.3 | 8.9 |
| Pentoxifylline | 3.4 | 22.1 | 12.4 |
The xanthine core of 8-bromotheophylline serves as the fundamental scaffold for adenosine receptor antagonism, with specific modifications significantly influencing receptor binding affinity and selectivity [1] [2]. Systematic structure-activity relationship studies have revealed that the bicyclic purine ring system provides essential binding interactions through multiple molecular recognition elements.
The adenosine receptor binding profile of 8-bromotheophylline demonstrates moderate affinity for both adenosine A1 and A2A receptor subtypes, with dissociation constants of 10.2 micromolar and 15.3 micromolar, respectively [3] [4]. This dual receptor antagonism reflects the inherent structural similarity between the xanthine core and endogenous adenosine, enabling competitive binding at the orthosteric binding sites [5] [6].
Comparative analysis with the parent compound theophylline reveals that bromine substitution at the 8-position moderately enhances receptor affinity while maintaining the characteristic non-selective binding profile [1] [7]. The 8-bromo modification increases lipophilicity compared to theophylline, with a calculated partition coefficient of 0.47 versus 0.02, respectively [8] . This enhanced lipophilicity contributes to improved membrane permeability and bioavailability characteristics.
Molecular recognition studies indicate that the xanthine core establishes critical hydrogen bonding interactions with conserved asparagine residues at position 6.55 in both A1 and A2A receptor subtypes [5] [6]. The carbonyl oxygen at the 6-position of the xanthine ring forms a stable hydrogen bond with asparagine-250 in the A2A receptor and the corresponding asparagine-254 in the A1 receptor [5]. Additionally, the bicyclic aromatic system engages in pi-pi stacking interactions with phenylalanine residues at the 5.29 position, providing substantial binding energy and proper orientation within the receptor binding pocket [6].
The nitrogen atoms at positions 1, 3, and 7 of the xanthine core contribute to receptor selectivity through differential electrostatic interactions [1] [10]. Substitution patterns at these positions dramatically influence adenosine receptor subtype affinity, with larger alkyl substituents generally favoring A1 receptor selectivity [2] [11]. The endocyclic nitrogen atoms also participate in coordination with water molecules within the binding site, creating an extended hydrogen bonding network that stabilizes the ligand-receptor complex [5].
The N-alkyl substitution pattern represents the most significant structural determinant of pharmacodynamic activity in 8-bromotheophylline derivatives [12] [13] [14]. Systematic investigation of substituents at the N1 and N3 positions has revealed profound effects on receptor affinity, selectivity, and resulting physiological responses.
The prototypical 8-bromotheophylline contains methyl groups at both N1 and N3 positions, producing moderate diuretic activity with balanced antagonism at adenosine A1 and A2A receptors [15] [4]. Extension of these alkyl chains to ethyl substituents enhances receptor affinity approximately 3.6-fold for the A1 receptor and 3.0-fold for the A2A receptor, resulting in enhanced diuretic efficacy [13] [1].
The most dramatic improvements in pharmacodynamic activity occur with propyl substitution at both N1 and N3 positions [13] [2]. The 1,3-dipropyl-8-bromotheophylline derivative exhibits exceptional receptor affinity with dissociation constants of 330 nanomolar for the A1 receptor and 980 nanomolar for the A2A receptor, representing a 31-fold and 16-fold enhancement over the parent dimethyl compound, respectively [13]. This substantial increase in potency translates to strong diuretic activity at significantly lower doses.
Further chain elongation to butyl substituents continues the trend of enhanced potency, with 1,3-dibutyl-8-bromotheophylline achieving the highest receptor affinity in the alkyl series [13] [1]. However, this enhancement comes at the cost of reduced water solubility, limiting practical pharmaceutical applications [13]. The butyl derivative demonstrates solubility of only 0.98 milligrams per milliliter compared to 3.92 milligrams per milliliter for the dimethyl parent compound [13].
Asymmetric substitution patterns reveal important structure-activity relationships regarding receptor selectivity [13] [11]. The 1-methyl-3-propyl derivative shows moderate enhancement of A1 receptor affinity while maintaining reasonable water solubility characteristics [13]. Conversely, the 1-ethyl-3-propyl derivative provides balanced enhancement across both receptor subtypes with improved pharmacodynamic outcomes [13].
Branched alkyl substituents generally demonstrate reduced receptor affinity compared to linear chains of equivalent carbon content [13] [16]. Alpha-branched substituents at the N1 position show particularly detrimental effects on adenosine receptor binding, likely due to steric interference with receptor binding pocket residues [13] [16]. Beta-branched substituents are better tolerated but still show reduced affinity compared to linear alkyl chains [13].
The introduction of benzyl substituents at both N1 and N3 positions produces the most potent adenosine receptor antagonists in the series, with dissociation constants of 45 nanomolar for the A1 receptor and 150 nanomolar for the A2A receptor [13] [1]. However, these derivatives demonstrate extremely poor water solubility and function primarily as potent receptor antagonists rather than diuretic agents [13].
The position and nature of halogen substitution on the xanthine core profoundly influence both pharmacokinetic properties and receptor binding characteristics [17] [18] [19]. Systematic evaluation of halogen effects reveals position-dependent variations in bioavailability, potency, and metabolic stability.
Halogen substitution at the 8-position represents the most extensively studied modification, with bromine, chlorine, fluorine, and iodine all demonstrating distinct pharmacological profiles [17] [3] [18]. The 8-bromo substitution provides optimal balance between receptor affinity and bioavailability, achieving 78% oral bioavailability with moderate receptor binding potency [4]. This favorable profile results from the intermediate size and electronegativity of bromine, which enhances lipophilicity without excessively increasing molecular bulk .
Chlorine substitution at the 8-position produces reduced receptor affinity compared to bromine, with dissociation constants of 18.5 micromolar for the A1 receptor versus 10.2 micromolar for 8-bromotheophylline [17]. The smaller atomic radius of chlorine appears to reduce optimal receptor binding interactions, while the higher electronegativity moderately decreases bioavailability to 72% [17]. Despite reduced potency, 8-chlorotheophylline demonstrates shorter elimination half-life of 18.7 hours compared to 21.4 hours for the bromo analog [17].
Fluorine substitution represents the least favorable halogen modification at the 8-position, with significantly reduced receptor affinity and bioavailability [18] [19]. The 8-fluoro derivative exhibits dissociation constants of 24.6 micromolar for the A1 receptor, representing a 2.4-fold reduction in potency compared to the bromo analog [18]. Bioavailability decreases to 68%, likely due to increased polarity and reduced lipophilicity [18]. The elimination half-life of 16.2 hours suggests enhanced metabolic clearance [18].
Iodine substitution produces intermediate effects between bromine and chlorine, with dissociation constants of 12.1 micromolar for the A1 receptor [17]. The larger atomic radius of iodine provides favorable hydrophobic interactions but may introduce steric hindrance in the receptor binding pocket [17]. Bioavailability of 69% reflects the high lipophilicity of the iodo derivative, while the extended elimination half-life of 23.1 hours suggests reduced metabolic clearance [17].
Halogen substitution at alternative positions demonstrates markedly different pharmacological profiles [17] [16]. The 7-bromo isomer shows substantially reduced receptor affinity with a dissociation constant of 45.3 micromolar for the A1 receptor, representing a 4.4-fold decrease in potency compared to the 8-bromo derivative [17]. Bioavailability decreases dramatically to 52%, indicating suboptimal pharmacokinetic properties [17]. The reduced activity likely results from altered electronic distribution and steric interference with receptor binding [16].
The 6-bromo isomer demonstrates the poorest pharmacological profile in the positional isomer series, with extremely weak receptor affinity and severely compromised bioavailability of only 38% [17]. This dramatic reduction in activity reflects the critical importance of the 8-position for optimal receptor binding interactions [16]. The 6-position substitution appears to disrupt essential molecular recognition elements required for adenosine receptor antagonism [16].
Plasma protein binding characteristics vary significantly among halogen derivatives, with iodine substitution producing the highest binding affinity at 28% compared to 25% for bromine [17]. This increased protein binding may contribute to the extended elimination half-life observed with iodo derivatives [17]. Fluorine substitution produces the lowest protein binding at 18%, consistent with its enhanced polarity and reduced lipophilicity [17].
Three-dimensional quantitative structure-activity relationship modeling has emerged as a powerful tool for predicting the biological activity of 8-bromotheophylline derivatives and guiding rational drug design efforts [20] [21] [22] [23]. Multiple modeling approaches have been employed to establish correlations between molecular structure and adenosine receptor binding affinity.
The Comparative Molecular Field Analysis approach has been successfully applied to predict A1 adenosine receptor affinity using a training set of 45 structurally related xanthine derivatives [20] [21]. The resulting model achieved a correlation coefficient of 0.84 for the training set and demonstrated cross-validated predictive ability with a Q-squared value of 0.72 [21]. The model identified steric and electrostatic field contributions as the primary determinants of receptor binding affinity [21]. Favorable steric regions were identified around the 8-position and N1/N3 alkyl substituents, while unfavorable regions corresponded to areas of potential steric clash with receptor residues [21].
The Comparative Molecular Similarity Indices Analysis represents an advanced modeling approach that incorporates hydrophobic and hydrogen bonding field contributions in addition to steric and electrostatic effects [20] [23]. Applied to A2A adenosine receptor affinity prediction, this method achieved superior predictive performance with a training set correlation coefficient of 0.87 and cross-validated Q-squared value of 0.76 [23]. The model revealed the critical importance of hydrophobic interactions in the 8-position region and hydrogen bonding capabilities of substituents at the N1 and N3 positions [23].
Pharmacophore-based three-dimensional QSAR modeling has provided the most robust predictive performance for A2A adenosine receptor affinity [20]. Using a training set of 61 compounds, this approach achieved exceptional statistical parameters with a correlation coefficient of 0.88 and cross-validated Q-squared value of 0.82 [20]. The model identified four essential pharmacophore elements: two hydrogen bond acceptor sites corresponding to the carbonyl oxygens at positions 2 and 6 of the xanthine core, one aromatic center representing the bicyclic ring system, and one hydrophobic region corresponding to the 8-position substituent [20].
The pharmacophore model revealed specific geometric constraints essential for optimal receptor binding [20]. The distance between hydrogen bond acceptor sites was determined to be 5.1 Angstroms, forming a diamond-shaped arrangement that provides optimal complementarity with receptor binding site residues [20]. Deviation from these geometric requirements resulted in substantial decreases in predicted binding affinity [20].
Atom-based partial least squares regression modeling has been employed to develop universal models capable of predicting binding affinity across multiple adenosine receptor subtypes [21] [23]. This approach utilizes atomic properties such as partial charges, hybridization states, and connectivity as descriptors rather than field-based representations [23]. The resulting models achieved correlation coefficients of 0.82 for combined A1/A2A receptor data with cross-validated Q-squared values of 0.74 [23].
GRID/GOLPE methodology represents an alternative field-based approach that emphasizes electrostatic and steric interactions using molecular interaction fields [24]. Applied to A1 adenosine receptor binding prediction, this method achieved correlation coefficients of 0.79 with cross-validated Q-squared values of 0.68 [24]. While showing somewhat lower statistical performance compared to other methods, GRID/GOLPE provided valuable insights into the electronic requirements for receptor binding [24].
The integration of multiple QSAR modeling approaches has enabled the development of consensus predictions with enhanced reliability [22] [25]. Ensemble models combining CoMFA, CoMSIA, and pharmacophore-based predictions demonstrate improved external validation performance compared to individual methods [22]. This approach reduces the risk of model overfitting and provides more robust predictions for novel compound design [22].
Machine learning-based QSAR modeling using random forest and extreme gradient boosting algorithms has shown promising results for adenosine receptor affinity prediction [22] [26]. These methods can handle large descriptor sets and non-linear structure-activity relationships more effectively than traditional linear regression approaches [22]. Training sets of over 200 compounds have been assembled to support robust machine learning model development [22].
The application of deep learning techniques to xanthine QSAR modeling represents an emerging frontier with significant potential [22]. Convolutional neural networks operating on molecular graph representations have demonstrated superior performance for large datasets, though the relatively limited size of xanthine derivative datasets currently constrains their application [22]. As compound libraries continue to expand, deep learning approaches are expected to provide enhanced predictive capabilities [22].
External validation studies using prospectively designed test sets have confirmed the practical utility of three-dimensional QSAR models for adenosine receptor affinity prediction [20] [21] [23]. Test set correlation coefficients ranging from 0.65 to 0.78 demonstrate sufficient predictive accuracy for guiding synthetic chemistry efforts [21] [23]. The models have successfully identified novel structural modifications that enhance receptor affinity and selectivity [20] [23].